molecular formula C23H26ClN5O2 B11265906 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11265906
M. Wt: 439.9 g/mol
InChI Key: LGCCMUSXRZBWKE-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, a triazoloazepine moiety, and a urea linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic reactions. Key steps might include:

    Formation of the triazoloazepine ring: This could involve cyclization reactions starting from appropriate precursors.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings through electrophilic aromatic substitution.

    Urea formation: Coupling of the triazoloazepine derivative with the substituted phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity, using scalable reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the urea linkage or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the triazoloazepine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical assays: Used as a probe or inhibitor in various biochemical pathways.

Industry

    Material science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The triazoloazepine moiety could play a key role in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine moiety.

    3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(PHENYL)UREA: Contains a phenyl group instead of the triazoloazepine moiety.

Uniqueness

The presence of the triazoloazepine moiety in 3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially conferring unique biological activities and chemical properties.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O2/c1-16-7-10-18(14-20(16)24)29(23(30)25-17-8-11-19(31-2)12-9-17)15-22-27-26-21-6-4-3-5-13-28(21)22/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,30)

InChI Key

LGCCMUSXRZBWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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